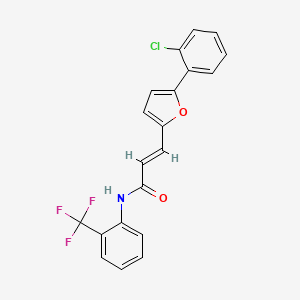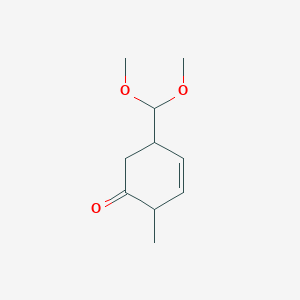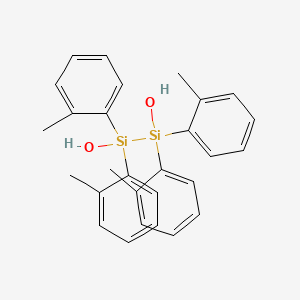
1-Methyl-6-(4-nitrophenylazo)-1,2,3,4-tetrahydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-6-(4-nitrophenylazo)-1,2,3,4-tetrahydroquinoline is a complex organic compound with the molecular formula C20H18N4O2. It is characterized by the presence of a tetrahydroquinoline core substituted with a methyl group and a nitrophenylazo group. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-6-(4-nitrophenylazo)-1,2,3,4-tetrahydroquinoline typically involves the azo coupling reaction between 1-methyl-1,2,3,4-tetrahydroquinoline and 4-nitrobenzenediazonium chloride. The reaction is carried out under acidic conditions, often using hydrochloric acid, to facilitate the formation of the diazonium salt and its subsequent coupling with the tetrahydroquinoline derivative.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions: 1-Methyl-6-(4-nitrophenylazo)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed:
Reduction of the nitro group: results in the formation of 1-Methyl-6-(4-aminophenylazo)-1,2,3,4-tetrahydroquinoline.
Reduction of the azo group: leads to the formation of 1-Methyl-6-(4-aminophenyl)-1,2,3,4-tetrahydroquinoline.
科学的研究の応用
1-Methyl-6-(4-nitrophenylazo)-1,2,3,4-tetrahydroquinoline has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-Methyl-6-(4-nitrophenylazo)-1,2,3,4-tetrahydroquinoline is primarily based on its ability to interact with biological molecules. The nitrophenylazo group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s molecular targets and pathways are still under investigation, but it is believed to affect cellular signaling pathways and enzyme activities.
類似化合物との比較
- 1-Methyl-6-(4-aminophenylazo)-1,2,3,4-tetrahydroquinoline
- 1-Methyl-6-(4-aminophenyl)-1,2,3,4-tetrahydroquinoline
- 1-Methyl-6-(4-nitrophenyl)-1,2,3,4-tetrahydroquinoline
Comparison: 1-Methyl-6-(4-nitrophenylazo)-1,2,3,4-tetrahydroquinoline is unique due to the presence of both nitro and azo functional groups, which confer distinct chemical reactivity and biological activity. In contrast, similar compounds with only one of these functional groups may exhibit different properties and applications.
特性
CAS番号 |
79579-23-0 |
|---|---|
分子式 |
C16H16N4O2 |
分子量 |
296.32 g/mol |
IUPAC名 |
(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-(4-nitrophenyl)diazene |
InChI |
InChI=1S/C16H16N4O2/c1-19-10-2-3-12-11-14(6-9-16(12)19)18-17-13-4-7-15(8-5-13)20(21)22/h4-9,11H,2-3,10H2,1H3 |
InChIキー |
JAMJMXOIUFLMNT-UHFFFAOYSA-N |
正規SMILES |
CN1CCCC2=C1C=CC(=C2)N=NC3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-3-nitrobenzamide](/img/structure/B11939021.png)










![8-N-[(2R)-3,3-dimethylbutan-2-yl]-2-N-[2-methoxy-4-(1-methylpyrazol-4-yl)phenyl]pyrido[3,4-d]pyrimidine-2,8-diamine](/img/structure/B11939136.png)

![Diethyl 7-(4-nitrobenzoyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate](/img/structure/B11939152.png)
